1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)

Catalog No.
S1923459
CAS No.
38701-73-4
M.F
C3H2F6O
M. Wt
169.04 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)

CAS Number

38701-73-4

Product Name

1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)

IUPAC Name

2-deuteriooxy-1,1,1,3,3,3-hexafluoropropane

Molecular Formula

C3H2F6O

Molecular Weight

169.04 g/mol

InChI

InChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H/i10D

InChI Key

BYEAHWXPCBROCE-MMIHMFRQSA-N

SMILES

C(C(F)(F)F)(C(F)(F)F)O

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)O

Isomeric SMILES

[2H]OC(C(F)(F)F)C(F)(F)F
  • Synthesis of Functional Materials

    Due to its unique properties, including good solvent power and stability, HFIP has been used as a solvent for the preparation of various functional materials. For instance, research has explored using HFIP to create hexafluoroalcohol-functionalized methacrylate polymers for use in lithographic and nanopatterning applications [1].

    • [1] One study describes using HFIP for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials
  • NMR Spectroscopy

    Deuterated solvents like HFIP-d2 are commonly used in Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of deuterium atoms helps to "lock" the signal from the solvent itself in the NMR spectrum, allowing researchers to focus on the signals of interest from the molecules being studied.

Origin and Significance:

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a synthetic organofluorine compound. It is not found naturally and is commercially produced []. HFIP-d is an isotopically labeled version of HFIP, where one or both of the hydroxyl hydrogens are replaced with deuterium (heavy hydrogen).

HFIP is a valuable solvent in scientific research due to its unique properties, including high polarity, strong hydrogen bond accepting ability, and miscibility with a wide range of polar and nonpolar compounds []. HFIP-d finds specific use in NMR spectroscopy, where the deuterium substitution eliminates interference from the solvent peak in the proton (¹H) NMR spectrum.


Molecular Structure Analysis

Key Features:

HFIP-d possesses a central carbon atom (C) bonded to three fluorine atoms (F) and a hydroxyl group (OH) where one or both hydrogens (H) are replaced by deuterium (D). The remaining two carbon atoms are each fully fluorinated. This structure results in a highly electronegative environment around the central carbon due to the strong electron-withdrawing effect of fluorine atoms [].

Notable Aspects:

The presence of the hydroxyl group makes HFIP-d a secondary alcohol. However, the extensive fluorination significantly alters its properties compared to a typical alcohol. The strong electron-withdrawing fluorines reduce the acidity of the OH group and hinder its ability to form hydrogen bonds as a donor, but significantly enhance its ability to accept hydrogen bonds as an acceptor [].


Chemical Reactions Analysis

Synthesis:

Decomposition:

HFIP is known to be relatively stable under normal laboratory conditions. However, under strong acidic or basic conditions, it can decompose to form various fluorinated degradation products []. The specific decomposition pathways of HFIP-d haven't been extensively studied.

Other Relevant Reactions:

Due to its strong hydrogen bond accepting ability, HFIP-d can participate in various Lewis acid-base reactions with Lewis acids. For example, it can form complexes with metal cations, which can be useful in certain catalytic processes [].


Physical And Chemical Properties Analysis

  • Melting Point: -3.3 °C (unlabeled HFIP) []
  • Boiling Point: 58.2 °C (unlabeled HFIP) []
  • Solubility: Miscible with water, most organic solvents []
  • Density: 1.596 g/mL (unlabeled HFIP) []
  • Stability: Stable under normal laboratory conditions []

Data for HFIP-d specifically might not be readily available due to its use as a specialized research tool.

Mechanism of Action (not applicable)

This section is not applicable to HFIP-d as it doesn't typically have a specific biological function.

  • Flammability: Flash point > 100 °C (unlabeled HFIP), considered non-flammable [].
  • Toxicity: HFIP is a corrosive liquid that can cause irritation and burns to skin, eyes, and respiratory system. It is also suspected to be a reproductive hazard.
  • Specific data for HFIP-d toxicity may not be available, but it is likely to share similar hazards as unlabeled HFIP due to the minimal structural difference.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1,1,1,3,3,3-Hexafluoropropan-2-(~2~H)ol

Dates

Modify: 2023-08-16

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